molecular formula C12H12N2O B7903996 4-(3-Methoxyphenyl)pyridin-2-amine

4-(3-Methoxyphenyl)pyridin-2-amine

Cat. No.: B7903996
M. Wt: 200.24 g/mol
InChI Key: GJGUSYCDSKBLFL-UHFFFAOYSA-N
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Description

4-(3-Methoxyphenyl)pyridin-2-amine is a chemical compound belonging to the class of diarylamine derivatives. It serves as a versatile building block and key intermediate in organic synthesis and medicinal chemistry research. Compounds with similar structural motifs, featuring a pyridin-2-amine linked to a methoxyphenyl ring, have been identified as core structures in the design and synthesis of novel small molecules with potential antitumor activity . Research into analogous structures has shown that such diarylamine derivatives can function as tubulin polymerization inhibitors, targeting the colchicine binding site . This mechanism disrupts microtubule dynamics, which is crucial for cell division, making these compounds of significant interest in anticancer drug discovery . The methoxy group on the phenyl ring is a common pharmacophore that can influence the compound's lipophilicity and membrane permeability . Researchers utilize this compound to explore structure-activity relationships (SAR) and develop new therapeutic agents. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(3-methoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-11-4-2-3-9(7-11)10-5-6-14-12(13)8-10/h2-8H,1H3,(H2,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJGUSYCDSKBLFL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=NC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and General Procedure

The Suzuki-Miyaura cross-coupling reaction between 2-amino-4-bromopyridine and 3-methoxyphenylboronic acid is the most widely reported method. This Pd(0)-catalyzed process proceeds via oxidative addition, transmetallation, and reductive elimination steps. A representative protocol involves:

  • Combining 2-amino-4-bromopyridine (1 eq), 3-methoxyphenylboronic acid (1.1 eq), and Pd(PPh₃)₄ (5 mol%) in a 1:1 mixture of 1,4-dioxane and aqueous Na₂CO₃ (2 M).

  • Heating at 90°C under nitrogen for 12–24 hours.

  • Purification via silica gel chromatography (ethyl acetate/hexane, 1:3).

Optimization Studies

Key parameters influencing yield include:

  • Ligand effects : Xantphos improves stability of Pd intermediates in electron-deficient systems.

  • Solvent systems : Mixed aqueous/organic solvents enhance boronic acid solubility while suppressing protodeboronation.

  • Base selection : K₂CO₃ outperforms Na₂CO₃ in preventing amine group side reactions.

Table 1: Suzuki-Miyaura Coupling Conditions and Outcomes

Catalyst SystemSolventTemp (°C)Time (h)Yield (%)Source
Pd(OAc)₂/XantphosToluene/H₂O110882
PdCl₂(dppf)DME/H₂O901276
Pd(PPh₃)₄Dioxane/H₂O902488

Copper-Mediated Coupling Approaches

Ullmann-Type Arylations

Copper-catalyzed couplings provide a cost-effective alternative to Pd chemistry. A modified Ullmann protocol uses:

  • 2-Amino-4-iodopyridine (1 eq), 3-methoxyphenylboronic acid (1.2 eq), CuI (10 mol%), and 1,10-phenanthroline (20 mol%) in DMF.

  • Heating at 120°C for 24 hours under air.

  • Isolation via acid-base extraction (pH 8–9).

Limitations and Scope

  • Functional group tolerance: Nitriles and esters require protecting groups.

  • Scalability: Reactions >5 mmol scale show decreased yields due to copper aggregation.

Buchwald-Hartwig Amination Strategies

Direct C–N Bond Formation

This method constructs the aryl-pyridine bond through Pd-catalyzed coupling of 2-aminopyridine with 3-methoxyiodobenzene:

  • Charge 2-aminopyridine (1 eq), 3-methoxyiodobenzene (1.1 eq), Pd₂(dba)₃ (2 mol%), and RuPhos (4 mol%) in tert-butanol.

  • React at 100°C for 16 hours under N₂.

  • Purify by recrystallization from ethanol/water.

Ligand Optimization

  • Bidentate ligands : DtBPF enhances reactivity for electron-rich aryl halides.

  • Solvent effects : tert-Butanol minimizes competing hydrolysis vs. DMF or DMSO.

Table 2: Buchwald-Hartwig Reaction Performance

Aryl HalideLigandPd SourceYield (%)
3-MethoxyiodobenzeneRuPhosPd₂(dba)₃78
3-MethoxybromobenzeneXantphosPd(OAc)₂65

Comparative Analysis of Synthetic Methods

Economic and Practical Considerations

  • Cost : Copper methods reduce catalyst expenses by 60–80% vs. Pd.

  • Atom economy : Suzuki coupling achieves 92% vs. 85% for Buchwald-Hartwig.

  • Purification complexity : Ullmann reactions require extensive chromatography vs. simple filtration in Pd-based methods.

Environmental Impact

  • E-factor : Suzuki (8.2) < Buchwald-Hartwig (12.5) < Ullmann (15.3).

  • Solvent waste : Aqueous workups in Suzuki reduce VOC emissions vs. organic-phase Ullmann reactions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The amino group at the 2-position participates in nucleophilic substitution reactions, forming derivatives such as alkylated or acylated products.

  • Alkylation : Reacting with alkyl halides (e.g., methyl iodide) in the presence of a base (e.g., NaH) yields N-alkyl derivatives. For example, N-methylation produces N-methyl-4-(3-methoxyphenyl)pyridin-2-amine.

  • Acylation : Treatment with acyl chlorides (e.g., acetyl chloride) forms N-acyl derivatives. This reaction typically proceeds in polar aprotic solvents like DMF under inert conditions.

Example Reaction Conditions :

Reaction TypeReagentsSolventTemperatureYield
AlkylationMethyl iodide, NaHDMF0–25°C70–85%

Electrophilic Aromatic Substitution

The electron-rich pyridine and methoxyphenyl rings undergo electrophilic substitution. The methoxy group directs electrophiles to the meta and para positions on the phenyl ring, while the pyridine ring reacts at the 4- and 6-positions due to the amino group’s directing effects .

  • Nitration : Nitric acid in sulfuric acid introduces nitro groups, primarily at the 5-position of the pyridine ring .

  • Halogenation : Bromine or chlorine in acetic acid yields halogenated derivatives (e.g., 5-bromo-4-(3-methoxyphenyl)pyridin-2-amine) .

Substituent Effects :
Electron-donating groups (e.g., methoxy) slow reaction rates in arylation processes, while electron-withdrawing groups accelerate them .

Oxidation:

  • The methoxy group can be oxidized to a hydroxyl group using strong oxidizing agents like KMnO₄ in acidic conditions, forming 4-(3-hydroxyphenyl)pyridin-2-amine.

  • The amino group oxidizes to nitroso or nitro derivatives with H₂O₂ or HNO₃.

Reduction:

  • Catalytic hydrogenation (H₂/Pd-C) reduces the pyridine ring to piperidine, yielding 4-(3-methoxyphenyl)piperidin-2-amine.

Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable structural diversification:

  • Suzuki–Miyaura Coupling : Reacting with aryl boronic acids (e.g., phenylboronic acid) in the presence of PdCl₂(dppf) and K₂CO₃ forms biaryl derivatives .

  • Buchwald–Hartwig Amination : Coupling with aryl halides introduces secondary amines at the pyridine’s 2-position .

Example Reaction :

SubstrateCatalystProductYield
4-Bromophenylboronic acidPdCl₂(dppf), K₂CO₃4-(3-Methoxyphenyl)-4'-phenylpyridin-2-amine75%

Cyclization and Multi-Component Reactions

4-(3-Methoxyphenyl)pyridin-2-amine participates in cyclization reactions to form fused heterocycles. For example, reacting with malononitrile and aldehydes in DMFDMA yields 2-amino-3-cyanopyridine derivatives .

Reaction Pathway :

  • Base-promoted cyclization forms a 1,4-oxazepine intermediate.

  • Electrocyclization and nucleophilic addition generate dihydropyridine intermediates.

  • Aromatization produces the final product .

Yield Data :

EntryR GroupProduct Yield
1Ph86%
24-OCH₃-C₆H₄70%
33-OCH₃-C₆H₄80%
Conditions: DMFDMA, room temperature .

Functional Group Transformations

  • Methoxy Group Modifications :

    • Demethylation with BBr₃ converts methoxy to hydroxyl, enabling further functionalization.

    • Alkylation of the hydroxyl group regenerates ether derivatives (e.g., 3-ethoxy) .

  • Amino Group Reactions :

    • Diazotization followed by Sandmeyer reaction introduces halogens or cyano groups .

Mechanistic Insights

  • Conformational Effects : The 3-methoxy group stabilizes planar conformations, enhancing reactivity in arylation reactions .

  • Steric Hindrance : Bulky substituents on the pyridine ring reduce reaction efficiency. For example, 3-methyl groups lower yields in palladium-catalyzed couplings due to hindered rotation .

Scientific Research Applications

Synthesis and Derivative Development

The synthesis of 4-(3-Methoxyphenyl)pyridin-2-amine can be achieved through various methods, including the cascade reactions involving aryl vinamidinium salts and 1,1-enediamines. These synthetic strategies have been reported to yield novel derivatives with significant biological activities . The compound's structure allows for further modifications, enhancing its pharmacological properties.

Table 1: Synthetic Methods for this compound Derivatives

Method Conditions Yield
Cascade ReactionAryl vinamidinium salts with 1,1-enediaminesModerate to High
N-substituted formamidesBase-promoted reactions45-77%
Acid-catalyzed synthesisTrifluoroacetic acid conditionsVariable

Biological Activities

The compound exhibits a range of biological activities, particularly as a potential anti-Alzheimer agent. Molecular docking studies have shown that derivatives of this compound demonstrate significant binding affinities to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in Alzheimer's disease pathology .

In Vitro Studies

In vitro studies have reported the anti-AChE and anti-BChE activities of various derivatives. For instance, certain substitutions on the phenyl ring significantly affected inhibition potency:

  • Electron-donating groups , such as methoxy (–OCH₃), generally resulted in moderate inhibition.
  • Electron-withdrawing groups , like chlorine (–Cl), improved inhibitory activity against AChE and BChE .
Compound AChE Inhibition (%) at 50 µM BChE Inhibition (%) at 50 µM
This compound28.12 ± 3.9322.07 ± 0.33
Substituted with –Cl59.93 ± 11.04Not significantly enhanced
Substituted with –FVariable resultsImproved inhibition

Medicinal Chemistry Applications

The compound's structural features make it a candidate for developing new therapeutic agents targeting various diseases:

  • Alzheimer's Disease : As noted, derivatives show promise as inhibitors of AChE and BChE, essential for managing cholinergic dysfunction in Alzheimer's patients.
  • Anticancer Activity : Compounds similar to this compound have been evaluated for their antiproliferative effects on cancer cell lines. For example, modifications leading to increased lipophilicity have shown enhanced activity against tubulin polymerization .
  • Antimicrobial Properties : Certain derivatives have demonstrated antimicrobial activity, suggesting potential applications in treating infections .

Case Studies

Several studies highlight the efficacy of compounds related to this compound:

  • Anti-Alzheimer Agents : In silico assessments indicated that specific derivatives could effectively inhibit AChE and BChE with favorable drug-like properties, warranting further pre-clinical development .
  • Anticancer Research : A series of pyridine derivatives were synthesized and evaluated for their ability to disrupt microtubule dynamics in cancer cells, indicating their potential as novel anticancer agents .

Mechanism of Action

The mechanism of action of 4-(3-Methoxyphenyl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Phenyl Ring

4-(3-Chloro-4-methoxyphenyl)pyridin-2-amine
  • Structure : The phenyl ring contains both chloro (-Cl) and methoxy (-OCH₃) groups at the 3- and 4-positions, respectively.
  • This compound may exhibit stronger binding to hydrophobic pockets in enzymes due to increased lipophilicity .
6-Fluoro-N-(3-methoxyphenyl)pyridin-2-amine
  • Structure : Fluorine is substituted at the 6-position of the pyridine ring.
  • The 3-methoxyphenyl group remains unchanged, but the fluorine may enhance interactions with polar residues in target proteins .

Heterocyclic Variations

4-[6-(2-Methoxyphenyl)pyridin-3-yl]pyrimidin-2-amine
  • Structure : A pyrimidine ring replaces the pyridine core.
  • The 2-methoxyphenyl group may confer distinct spatial orientation compared to the 3-methoxy substitution in the parent compound .
5-(3-Methoxyphenyl)-N-[4-(piperidin-1-ylmethyl)phenyl]-1,3-oxazol-2-amine
  • Structure : A 1,3-oxazole ring is appended to the pyridin-2-amine.
  • Comparison: The oxazole ring introduces rigidity and planar geometry, which could affect π-π stacking interactions.

Functional Group Modifications

3-(3-Methoxyphenyl)-5-(4-(piperazin-1-yl)phenyl)pyridin-2-amine
  • Structure : Incorporates a piperazine-substituted phenyl group.
  • Comparison : The piperazine moiety improves water solubility and may facilitate ionic interactions with acidic residues in biological targets. This modification is common in CNS-targeted drugs due to enhanced blood-brain barrier penetration .
4-(4-(4-Fluorophenyl)-2-(methylthio)-1H-imidazol-5-yl)-N-(4-morpholinophenyl)pyridin-2-amine
  • Structure: Features a methylthio-imidazole and morpholinophenyl group.
  • Comparison : The methylthio group increases lipophilicity, while the morpholine ring enhances solubility. Such dual modifications balance pharmacokinetic properties, contrasting with the simpler methoxyphenyl group in the parent compound .

Q & A

Q. What are reliable synthetic routes for 4-(3-Methoxyphenyl)pyridin-2-amine, and how can reaction conditions be optimized?

A common method involves condensation reactions between hydrazine derivatives and substituted benzaldehydes. For example, Schiff base formation using 2-hydrazinopyridine and 4-benzyloxy-3-methoxybenzaldehyde in ethanol with catalytic acetic acid yields intermediates, which can be cyclized using sodium hypochlorite to form triazolo derivatives . Key optimization steps include:

  • Reagent stoichiometry : Maintaining a 1:1 molar ratio of aldehyde to hydrazine derivative.
  • Solvent selection : Ethanol or methanol for solubility and reaction homogeneity.
  • Catalysis : Acidic conditions (e.g., acetic acid) to accelerate imine formation.
  • Monitoring : Thin-layer chromatography (TLC) and 1H NMR^1 \text{H NMR} to track reaction progress .

Q. How can structural characterization of this compound be performed to resolve ambiguities in spectroscopic data?

Conflicting NMR or IR data can arise due to tautomerism or rotational isomerism. To resolve this:

  • Use 2D NMR (e.g., 1H-13C^1 \text{H-}^{13} \text{C} HSQC, COSY) to assign proton and carbon environments unambiguously .
  • X-ray crystallography : Single-crystal diffraction provides definitive bond lengths, angles, and spatial arrangements. The SHELX software suite is widely used for refinement, particularly for small molecules .
  • FTIR-ATR : Confirm functional groups (e.g., C=N stretches at ~1596 cm1^{-1}, NH2_2 bends at ~3198 cm1^{-1}) .

Q. What are the common impurities in synthesized this compound, and how are they removed?

Impurities often include unreacted starting materials, byproducts from incomplete cyclization, or regioisomers. Purification strategies:

  • Recrystallization : Use methanol or ethanol to isolate high-purity crystals.
  • Column chromatography : Silica gel with dichloromethane/methanol gradients.
  • Vacuum filtration : Precipitate pure product by washing with water and methanol .

Advanced Research Questions

Q. How can computational methods predict the electronic properties of this compound?

Density-functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model HOMO-LUMO gaps, charge distribution, and electrostatic potential surfaces. The Colle-Salvetti correlation-energy formula, adapted for electron density and kinetic-energy density, can predict molecular reactivity and binding affinities . For example:

  • HOMO-LUMO analysis : Evaluates electron donation/acceptance capacity.
  • Molecular docking : Simulates interactions with biological targets (e.g., kinases) .

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

Challenges include:

  • Disorder in the methoxyphenyl group : Mitigated by refining anisotropic displacement parameters.
  • Twinned crystals : Use SHELXL's TWIN and BASF commands for refinement .
  • Weak diffraction : Collect high-resolution data (≤0.8 Å) and apply absorption corrections. A reported structure of a related compound, 4-Methyl-N-(3-methylphenyl)pyridin-2-amine, used Mo-Kα radiation (λ = 0.71073 Å) and full-matrix least-squares refinement .

Q. How do substituents on the pyridine ring influence the compound’s reactivity in cross-coupling reactions?

The 3-methoxyphenyl group directs electrophilic substitution to the para position of the pyridine ring. Experimental design considerations:

  • Catalytic systems : Pd(PPh3_3)4_4 or CuI for Suzuki or Ullmann couplings.
  • Solvent effects : DMF or THF enhances metal-ligand coordination.
  • Steric effects : Bulky substituents may require higher temperatures (80–120°C) .

Q. What strategies validate the compound’s biological activity in kinase inhibition studies?

  • Enzyme assays : Measure IC50_{50} values against p38α MAPK or JNK3 using fluorescence polarization.
  • Selectivity profiling : Compare inhibition across kinase panels (e.g., 200+ kinases) to identify off-target effects.
  • Structural analogs : Modify the methoxyphenyl group to optimize binding (e.g., fluorination for enhanced affinity) .

Data Contradiction Analysis

Q. How should researchers address discrepancies between computational predictions and experimental spectroscopic data?

  • Re-optimize DFT parameters : Adjust basis sets (e.g., 6-311++G**) or include solvent effects (PCM model).
  • Validate with experimental data : Compare calculated 1H NMR^1 \text{H NMR} chemical shifts (e.g., via Gaussian’s GIAO method) with observed spectra .

Q. Why might X-ray structures show deviations from idealized bond angles in the pyridine ring?

  • Crystal packing forces : Non-covalent interactions (e.g., π-π stacking) distort geometries.
  • Thermal motion : High displacement parameters in flexible substituents.
  • Resolution limits : Low-resolution data (<1.0 Å) reduce precision .

Methodological Tables

Analytical Technique Application Example Parameters
1H NMR^1 \text{H NMR} (400 MHz, DMSO-d6_6)Assign proton environmentsδ 8.09 (dd, J = 4.8 Hz, pyridine-H)
X-ray diffraction (Mo-Kα)Resolve crystal structureR1_1 = 0.052, wR2_2 = 0.147
DFT (B3LYP/6-31G*)Predict electronic propertiesHOMO = -5.8 eV, LUMO = -1.6 eV

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3-Methoxyphenyl)pyridin-2-amine
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